

Discovery and history of Ethyl 4-hydroxyquinoline-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-hydroxyquinoline-3-carboxylate

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An In-depth Technical Guide to the Discovery and History of **Ethyl 4-hydroxyquinoline-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxyquinoline-3-carboxylate is a pivotal heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its discovery and the development of its synthesis, primarily through the Gould-Jacobs reaction, have been instrumental in the advancement of medicinal chemistry, particularly in the creation of quinolone-based pharmaceuticals and other valuable agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with **Ethyl 4-hydroxyquinoline-3-carboxylate**, with a focus on detailed experimental protocols, quantitative data, and the underlying chemical principles.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural and synthetic compounds with diverse pharmacological activities. Among the various quinoline derivatives, **Ethyl 4-hydroxyquinoline-3-carboxylate** (also known as ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) holds a significant position as a key building block.^[1] Its structure, featuring a 4-hydroxyquinoline core with a carboxylate group at the 3-position, allows

for a multitude of chemical modifications, making it an ideal precursor for the synthesis of complex molecules with therapeutic potential. This compound has been instrumental in the development of antibacterial agents, and its derivatives have been explored for various other medicinal applications.^{[2][3]}

History and Discovery

The journey to the synthesis and understanding of 4-hydroxyquinoline derivatives is intrinsically linked to the pioneering work on quinoline chemistry in the late 19th and early 20th centuries. The development of synthetic routes to the quinoline core, such as the Skraup, Doebner-von Miller, and Combes reactions, laid the groundwork for the exploration of its various substituted analogs.

The most direct and historically significant method for the synthesis of **Ethyl 4-hydroxyquinoline-3-carboxylate** is the Gould-Jacobs reaction, first reported by R. Gordon Gould and Walter A. Jacobs in 1939. This reaction provides an efficient route to 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM) or related reagents. The discovery of the Gould-Jacobs reaction was a significant milestone, enabling the systematic synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives and paving the way for the development of important classes of drugs, including the quinolone antibiotics. The first 3-carboxyl-substituted 4-hydroxyquinoline with antibacterial effects was discovered serendipitously as an intermediate by-product in the synthesis of chloroquine.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 4-hydroxyquinoline-3-carboxylate** is presented in the table below.

Property	Value	Reference
CAS Number	26892-90-0	[4]
Molecular Formula	C ₁₂ H ₁₁ NO ₃	[1][5]
Molecular Weight	217.22 g/mol	[4][5]
Appearance	White to light yellow or light orange powder/crystal	
Melting Point	271 °C (lit.)	
Solubility	Soluble in common organic solvents like ethanol, DMSO, and DMF.	
InChIKey	YBEOYBKKSWSBR-UHFFFAOYSA-N	[1][4]

Synthetic Methodologies

The synthesis of **Ethyl 4-hydroxyquinoline-3-carboxylate** is predominantly achieved through the Gould-Jacobs reaction. However, other classical named reactions for quinoline synthesis, such as the Conrad-Limpach synthesis, Camps cyclization, and Niementowski synthesis, can also be adapted to produce related 4-hydroxyquinoline structures.

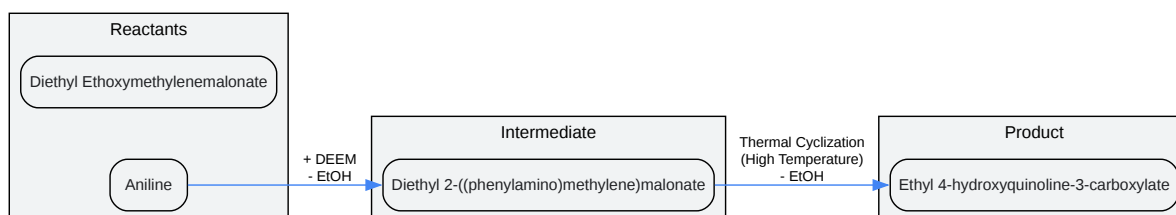
The Gould-Jacobs Reaction: The Primary Synthetic Route

The Gould-Jacobs reaction is a versatile and widely used method for the preparation of 4-hydroxyquinolines.[6] The reaction proceeds in two main stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate, followed by a thermal cyclization to yield the 4-hydroxyquinoline-3-carboxylate.

The mechanism of the Gould-Jacobs reaction involves the following key steps:

- **Nucleophilic Substitution:** The reaction begins with the nucleophilic attack of the aniline nitrogen on the ethoxymethylenemalonate, leading to the substitution of the ethoxy group.

- **Intermediate Formation:** This initial step forms the diethyl 2-((phenylamino)methylene)malonate intermediate.
- **Thermal Cyclization:** The intermediate undergoes an intramolecular cyclization at high temperatures. This is a 6-electron electrocyclic reaction.
- **Tautomerization:** The resulting cyclized product exists in equilibrium between its keto and enol tautomeric forms, with the 4-hydroxy (enol) form being a significant contributor.



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Gould-Jacobs Reaction Mechanism

This protocol is a generalized procedure based on common practices for the Gould-Jacobs reaction.

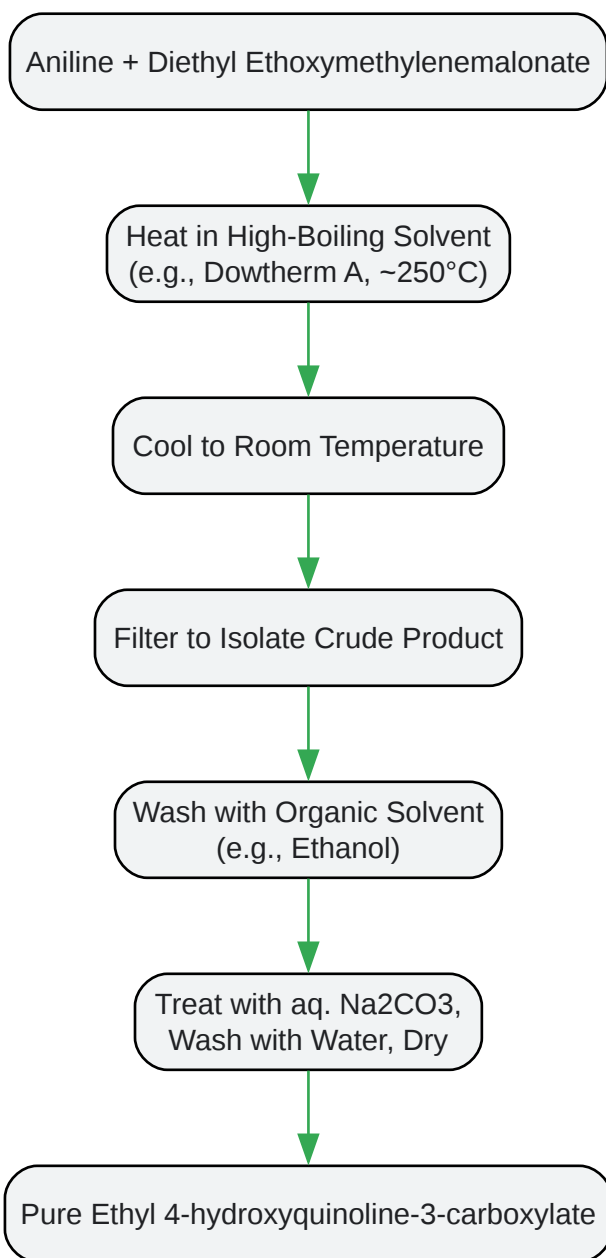
Materials:

- Aniline
- Diethyl ethoxymethylenemalonate (DEEM)
- High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
- Ethanol
- Sodium carbonate (Na_2CO_3) solution

- Water

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place the high-boiling point solvent (e.g., Dowtherm A).
- **Heating:** Heat the solvent to reflux temperature (approximately 250 °C).
- **Addition of Intermediate:** In a separate flask, react aniline with an equimolar amount of diethyl ethoxymethylenemalonate, typically by gentle heating, to form the intermediate diethyl 2-((phenylamino)methylene)malonate. This can sometimes be done in situ.
- **Cyclization:** Slowly add the pre-formed intermediate (or the mixture of aniline and DEEM) to the hot solvent. The addition should be controlled to maintain a steady reflux.
- **Reaction Time:** Continue heating and stirring the reaction mixture for a specified period, often ranging from 15 minutes to several hours, depending on the scale and specific conditions.
- **Cooling and Precipitation:** After the reaction is complete, allow the mixture to cool to room temperature. The product, **Ethyl 4-hydroxyquinoline-3-carboxylate**, will typically precipitate as a solid.
- **Isolation:** Collect the solid product by filtration.
- **Washing:** Wash the crude product with a suitable solvent, such as ethanol or petroleum ether, to remove the high-boiling point solvent and any unreacted starting materials.
- **Purification:** The crude product can be further purified by treating it with an aqueous solution of sodium carbonate to remove any acidic impurities, followed by washing with water and drying. Recrystallization from a suitable solvent like ethanol can be performed to obtain a product of high purity.



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General Experimental Workflow

Reactants	Solvent	Temperature (°C)	Time	Yield (%)	Reference
Aniline, DEEM	Dowtherm A	~250	15-30 min	Not specified	
Diethyl 2-phenylamino methylidene-malonate	Polyphosphoric acid, POCl ₃	70	4 h	70	
Aniline, DEEM	Ethanol, Phenyl ether	100-200	3.5 h	76	

Alternative Synthetic Routes

While the Gould-Jacobs reaction is the most common method, other named reactions in quinoline synthesis can be employed to generate the 4-hydroxyquinoline core.

- Conrad-Limpach Synthesis: This method involves the reaction of anilines with β -ketoesters.^{[7][8]} The reaction conditions (temperature) determine whether a 2-hydroxyquinoline or a 4-hydroxyquinoline is the major product.^[8] For the synthesis of 4-hydroxyquinolines, the reaction is typically carried out at higher temperatures.^{[7][8]}
- Camps Cyclization: The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form 2- and 4-hydroxyquinolines.^{[9][10]}^[11] The ratio of the two products depends on the reaction conditions and the structure of the starting material.^[11]
- Niementowski Quinoline Synthesis: This reaction involves the condensation of anthranilic acid with a ketone or aldehyde to produce γ -hydroxyquinoline derivatives.^[12]

Spectroscopic Characterization

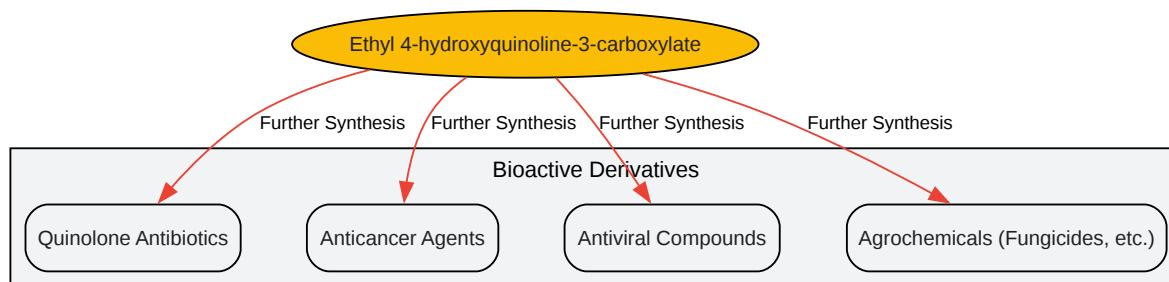
Comprehensive characterization is essential to confirm the identity and purity of **Ethyl 4-hydroxyquinoline-3-carboxylate**. Below is a summary of expected spectroscopic data.

Technique	Expected Data
^1H NMR	Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons of the quinoline ring, and an exchangeable proton for the hydroxyl/amide group.
^{13}C NMR	Resonances for the carbonyl carbons of the ester and the quinolone ring, carbons of the ethyl group, and the aromatic carbons of the quinoline core.
IR Spectroscopy	Characteristic absorption bands for the N-H and O-H stretching (broad), C=O stretching of the ester and the quinolone ring, and C=C stretching of the aromatic rings.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (217.22 g/mol).

Note: Specific, high-resolution spectra for the parent compound are not readily available in the public domain. The data presented here are based on theoretical expectations and data from closely related derivatives.

Role as a Versatile Synthetic Intermediate

Ethyl 4-hydroxyquinoline-3-carboxylate is rarely the final active molecule. Instead, its true value lies in its utility as a versatile precursor for a wide range of more complex and biologically active compounds. The hydroxyl and ester functionalities, along with the aromatic ring system, provide multiple sites for further chemical modification.



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